molecular formula C9H16ClNO3 B2837698 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride CAS No. 2287334-74-9

8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

Cat. No.: B2837698
CAS No.: 2287334-74-9
M. Wt: 221.68
InChI Key: PLMAXGSIKHUGDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

ASDH can be synthesized via several methods. One of the most commonly used methods involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid . Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride often involves complex reactions that yield chiral and spirocyclic structures. For instance, the synthesis and crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been reported, highlighting the compound's chiral nature and cyclohexyl chair conformation through X-ray analysis (Wen, 2002). Additionally, novel synthetic approaches have been developed for spiroaminals, including the 1-oxa-4-azaspiro[4.5]decane, which are significant due to their biological activities and unique skeletal structures (Sinibaldi & Canet, 2008).

Enhanced Reactivity in Organic Synthesis

Research has demonstrated the enhanced reactivity of derivatives like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in specific organic reactions, showcasing broad substrate scope in the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020). Such findings underscore the compound's utility in creating diverse organic molecules.

Antitumor Activity and Drug Discovery

There has been interest in the antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, designed and synthesized for their potential in cancer treatment. Preliminary results indicated moderate to potent activity against several human cancer cell lines, with certain compounds emerging as promising candidates for further development (Yang et al., 2019).

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(10-6-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMAXGSIKHUGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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